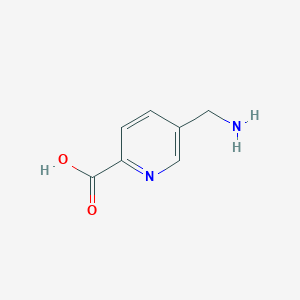

5-(Aminomethyl)pyridine-2-carboxylic acid

描述

BenchChem offers high-quality 5-(Aminomethyl)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(aminomethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLKYVZUHILZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665050 | |

| Record name | 5-(Aminomethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53397-80-1 | |

| Record name | 5-(Aminomethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)pyridine-2-carboxylic Acid

Introduction

5-(Aminomethyl)pyridine-2-carboxylic acid is a pivotal building block in medicinal chemistry and drug development. Its rigid pyridine core, coupled with the versatile amino and carboxylic acid functionalities, makes it an attractive scaffold for designing molecules with specific biological activities. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering insights into the strategic considerations and mechanistic underpinnings of each approach. The content herein is intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approaches to Synthesis

The synthesis of 5-(Aminomethyl)pyridine-2-carboxylic acid can be approached through several strategic disconnections. The most logical and industrially scalable strategies focus on the late-stage introduction of the aminomethyl group onto a pre-functionalized pyridine-2-carboxylic acid scaffold. This guide will detail three primary pathways, each with distinct advantages and experimental considerations.

Pathway 1: Catalytic Hydrogenation of 5-Cyanopyridine-2-carboxylic Acid

This is arguably the most direct and atom-economical approach, leveraging the well-established catalytic reduction of a nitrile to a primary amine. The starting material, 5-cyanopyridine-2-carboxylic acid, is commercially available.[1][2][3]

Reaction Scheme

Caption: Catalytic hydrogenation of 5-cyanopyridine-2-carboxylic acid.

Mechanistic Insights

Catalytic hydrogenation of nitriles is a surface-mediated reaction.[4] The process begins with the adsorption of the nitrile and molecular hydrogen onto the surface of the metal catalyst. The hydrogen molecule dissociates into atomic hydrogen, which then sequentially adds across the carbon-nitrogen triple bond. An imine intermediate is formed, which is further reduced to the primary amine.[5] The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine.[4][5] The use of catalysts like Raney nickel or palladium on carbon is common for this transformation.[4][6]

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 5-cyanopyridine-2-carboxylic acid and a suitable solvent (e.g., methanol, ethanol, or water).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Raney nickel or 10% Pd/C) under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 50-500 psi) and heat to the appropriate temperature (e.g., 25-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, LC-MS, or by observing hydrogen uptake.

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The product can be further purified by recrystallization or chromatography if necessary.

| Parameter | Condition | Rationale |

| Catalyst | Raney Ni, Pd/C, PtO₂ | High activity and selectivity for nitrile reduction.[4] |

| Solvent | Methanol, Ethanol, Water, Acetic Acid | Good solubility for the starting material and product. |

| Pressure | 50 - 500 psi | Higher pressure increases the rate of hydrogenation. |

| Temperature | 25 - 80 °C | Balances reaction rate with minimizing side reactions. |

| Additives | Ammonia, Acid | Can be used to suppress secondary amine formation.[6] |

Pathway 2: Synthesis via a Bromomethyl Intermediate and Azide Displacement

This two-step pathway involves the initial formation of a bromomethylpyridine derivative, followed by nucleophilic substitution with an azide and subsequent reduction. This approach offers good control and is suitable for instances where direct hydrogenation might be problematic due to other functional groups.

Reaction Scheme

Caption: Synthesis via azide displacement and reduction.

Mechanistic Insights

The first step is a classic SN2 reaction where the azide anion acts as a nucleophile, displacing the bromide from the benzylic-like position.[7] The resulting azide is a stable intermediate that can be readily reduced to the primary amine. Two common methods for this reduction are catalytic hydrogenation and the Staudinger reduction.

-

Catalytic Hydrogenation: Similar to nitrile reduction, hydrogen gas and a catalyst (e.g., Pd/C) can be used to reduce the azide to the amine with the liberation of nitrogen gas. This method is highly efficient.

-

Staudinger Reduction: This mild reduction uses a phosphine, typically triphenylphosphine (PPh₃), to convert the azide to an iminophosphorane intermediate.[8][9] Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide.[8][9][10] The Staudinger reduction is particularly useful when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation.[11][12]

Experimental Protocol: Azide Formation and Reduction

Step 1: Synthesis of 5-(Azidomethyl)pyridine-2-carboxylic acid ester

-

Dissolution: Dissolve the 5-(bromomethyl)pyridine-2-carboxylic acid ester in a polar aprotic solvent like DMF or acetone.

-

Azide Addition: Add sodium azide (NaN₃) to the solution and stir at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Staudinger Reduction to 5-(Aminomethyl)pyridine-2-carboxylic acid ester

-

Dissolution: Dissolve the azide intermediate in a suitable solvent such as THF or a mixture of THF and water.

-

Phosphine Addition: Add triphenylphosphine (PPh₃) portion-wise to the solution. Effervescence (N₂ gas evolution) may be observed.

-

Hydrolysis: Stir the reaction mixture at room temperature until the azide is consumed (monitored by TLC or IR spectroscopy). The hydrolysis of the intermediate iminophosphorane occurs in the presence of water.

-

Work-up and Hydrolysis: After the reduction is complete, the ester can be hydrolyzed to the carboxylic acid by standard procedures (e.g., treatment with aqueous NaOH or LiOH followed by acidification). The triphenylphosphine oxide byproduct can be removed by chromatography or crystallization.

| Parameter | Condition | Rationale |

| Azide Source | Sodium Azide (NaN₃) | Readily available and effective nucleophile. |

| Reduction Method | Catalytic Hydrogenation or Staudinger Reduction | Choice depends on functional group compatibility.[11] |

| Staudinger Reagent | Triphenylphosphine (PPh₃) | Mild and selective for azide reduction.[8][9] |

| Ester Hydrolysis | Aqueous NaOH or LiOH | Standard procedure for converting esters to carboxylic acids. |

Pathway 3: Curtius Rearrangement of a Pyridine-2,5-dicarboxylic Acid Derivative

The Curtius rearrangement provides a route to amines from carboxylic acids with the loss of one carbon atom.[13][14][15][16] This pathway would involve the selective conversion of one of the carboxylic acid groups of a pyridine-2,5-dicarboxylic acid derivative into an amine.

Reaction Scheme

Caption: Synthesis via the Curtius rearrangement.

Mechanistic Insights

The Curtius rearrangement begins with the conversion of a carboxylic acid to an acyl azide.[14] This is typically achieved by first forming an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with sodium azide.[13] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate.[15] The migration of the R-group occurs with retention of stereochemistry.[14][15] The highly reactive isocyanate is then hydrolyzed with aqueous acid to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[13][17]

Experimental Protocol: Curtius Rearrangement

-

Acyl Azide Formation: Convert the free carboxylic acid of pyridine-2,5-dicarboxylic acid monoester to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with sodium azide in a suitable solvent to form the acyl azide.

-

Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene, benzene) to induce the rearrangement to the isocyanate. The reaction progress can be monitored by the cessation of nitrogen evolution.

-

Hydrolysis: The resulting isocyanate is then hydrolyzed by heating with aqueous acid to afford the amine.

-

Ester Hydrolysis and Isolation: The remaining ester group is then hydrolyzed under basic conditions, followed by neutralization to yield the final product. Purification is typically achieved by recrystallization or ion-exchange chromatography.

| Parameter | Condition | Rationale |

| Azide Formation | SOCl₂/NaN₃ or DPPA | Efficient conversion of carboxylic acid to acyl azide.[13][14] |

| Rearrangement | Thermal (Heat) | Induces the concerted loss of N₂ and rearrangement.[15] |

| Isocyanate Trapping | Aqueous Acid | Hydrolyzes the isocyanate to the amine via a carbamic acid.[13][17] |

| Protecting Groups | Esterification of the 2-carboxy group | Necessary for selective reaction at the 5-position. |

Alternative Rearrangement Reactions

While the Curtius rearrangement is a robust method, other named reactions can achieve a similar transformation from a carboxylic acid or its derivative to a primary amine with one less carbon. These include:

-

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine using a halogen (e.g., bromine) and a strong base.[17][18][19][20] The starting material would be the mono-amide of pyridine-2,5-dicarboxylic acid.

-

Schmidt Reaction: This reaction directly converts a carboxylic acid to an amine using hydrazoic acid (HN₃) in the presence of a strong acid.[21][22][23][24] This offers a more direct route than the Curtius rearrangement but involves the use of highly toxic and explosive hydrazoic acid.[22]

Conclusion

The synthesis of 5-(Aminomethyl)pyridine-2-carboxylic acid can be accomplished through several reliable and scalable pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, cost considerations, and the need for functional group tolerance in more complex derivatives. The catalytic hydrogenation of 5-cyanopyridine-2-carboxylic acid represents the most direct and efficient method. The azide displacement and Curtius rearrangement pathways offer valuable alternatives, particularly in the context of medicinal chemistry where mild conditions and functional group compatibility are paramount. A thorough understanding of the mechanisms and experimental parameters outlined in this guide will enable researchers to make informed decisions in their synthetic endeavors.

References

- Staudinger reaction - Grokipedia.

- Hofmann Rearrangement Reaction | TCI EUROPE N.V.

- Amine synthesis by Hofmann rearrangement - Química Organica.org.

- Staudinger reaction - Wikipedia.

- Schmidt Reaction for Carboxylic Acids - BYJU'S.

- Hofmann Rearrangement - Alfa Chemistry.

- Nitrile reduction - Wikipedia.

- Staudinger Reaction - Organic Chemistry Tutor.

- Schmidt Reaction - J&K Scientific LLC.

- Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing).

- Curtius Rearrangement - Alfa Chemistry.

- Hofmann rearrangement - Wikipedia.

- Schmidt reaction - Wikipedia.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.

- Hofmann Rearrangement: Mechanism & Examples - NROChemistry.

- Staudinger Reaction - Organic Chemistry Portal.

- Schmidt Reaction - Chemistry LibreTexts.

- Staudinger Reduction - Alfa Chemistry.

- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv.

- Curtius rearrangement - Wikipedia.

- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing).

- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica.

- Carboxylic Acid Degradation Reactions | PDF | Amine - Scribd.

- Curtius Rearrangement - J&K Scientific LLC.

- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC - NIH.

- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents.

- Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PubMed Central.

- THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3.

- CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents.

- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin.

- 5-Cyanopyridine-2-carboxylic acid - pH Scientific.

- 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | - Frontier Specialty Chemicals.

- 5-Cyanopyridine-2-carboxylic acid - Chongqing Chemdad Co. ,Ltd.

- 5-cyanopyridine-2-carboxylic acid - Stenutz.

- Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses.

- Preparation of Cyanopyridines by Direct Cyanation.

- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Publishing.

- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing).

- 5-Amino-2-pyridinecarboxylic acid - Chem-Impex.

- Synthesis of pyridine-2-carboxylic acid - PrepChem.com.

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents.

Sources

- 1. phscientific.com [phscientific.com]

- 2. 5-Cyanopyridine-2-carboxylic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 5-cyanopyridine-2-carboxylic acid [stenutz.eu]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. pp.bme.hu [pp.bme.hu]

- 6. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Staudinger Reaction [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 16. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Amine synthesis by Hofmann rearrangement [quimicaorganica.org]

- 19. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 20. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 21. byjus.com [byjus.com]

- 22. jk-sci.com [jk-sci.com]

- 23. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyridine-2-carboxylic Acid

Abstract

Introduction: A Molecule of Untapped Potential

The convergence of drug discovery and materials science has amplified the demand for versatile chemical building blocks. 5-(Aminomethyl)pyridine-2-carboxylic acid emerges as a prime candidate in this space. Unlike its well-characterized isomer, 5-aminopyridine-2-carboxylic acid, the introduction of a methylene (-CH2-) spacer between the pyridine ring and the amino group imparts greater conformational flexibility and alters the electronic properties of the amine. This seemingly minor change has profound implications for its use as a linker in targeted therapies like Proteolysis Targeting Chimeras (PROTACs) or as a ligand in the construction of novel coordination polymers. This guide serves as a foundational resource for scientists, providing both a theoretical framework for its properties and the practical tools for their empirical validation.

Predicted Physicochemical Profile

Due to the limited availability of direct experimental data, the following table summarizes the calculated and predicted properties of 5-(Aminomethyl)pyridine-2-carboxylic acid. These values provide a crucial starting point for experimental design.

| Property | Value / Predicted Range | Significance |

| Molecular Formula | C₇H₈N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 152.15 g/mol | Essential for all stoichiometric calculations. |

| Appearance | White to off-white solid (Predicted) | Basic physical state observation. |

| Melting Point (°C) | Not available; likely >200 (decomposes) | Indicator of purity and solid-state stability. |

| pKa Values (Predicted) | pKa₁: ~2-4 (Carboxylic Acid)pKa₂: ~4-5 (Pyridine N)pKa₃: ~9-10 (Alkyl Amine) | Governs ionization state, solubility, and biological interactions. |

| Solubility | Predicted to be soluble in water (especially at low/high pH) and polar organic solvents like DMSO. | Critical for formulation, reaction conditions, and biological assays. |

Acidity and Ionization State (pKa)

The biological and chemical behavior of 5-(Aminomethyl)pyridine-2-carboxylic acid is dominated by its ionization state, which is dictated by the pH of its environment. The molecule possesses three ionizable centers: the carboxylic acid, the pyridine ring nitrogen, and the primary aliphatic amine.

-

Carboxylic Acid (pKa₁ ≈ 2-4): The carboxyl group is the most acidic function, expected to have a pKa in the typical range for carboxylic acids.

-

Pyridine Nitrogen (pKa₂ ≈ 4-5): The pyridine ring nitrogen is basic and its conjugate acid (the pyridinium ion) is expected to have a pKa slightly lower than that of pyridine itself (~5.2) due to the electron-withdrawing effect of the other substituents.

-

Aminomethyl Group (pKa₃ ≈ 9-10): The primary aliphatic amine is the most basic function. Its conjugate acid (the ammonium ion) is expected to have a pKa typical for primary alkylamines.

Understanding these distinct pKa values is paramount for predicting the molecule's charge at physiological pH (~7.4), which influences its ability to cross cell membranes, bind to protein targets, and its aqueous solubility. Methods for predicting pKa values of complex molecules are available and provide useful estimations.[1][2]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for empirically determining the pKa values of a multi-protic compound.

Causality: Potentiometric titration is the gold standard for pKa determination. It works by monitoring the change in pH of a solution of the analyte as a strong acid or base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[3]

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of 5-(Aminomethyl)pyridine-2-carboxylic acid and dissolve it in ~50 mL of degassed, deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be an apparent pKa (pKaapp).

-

Acidification: Add a small amount of 0.1 M HCl to the solution to lower the pH to ~1.5, ensuring all functional groups are fully protonated.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) and immerse the electrode in the sample solution.

-

Titration: Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration past all expected equivalence points, up to a pH of ~12.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence points are the points of maximum slope on the curve, best identified by plotting the first derivative (ΔpH/ΔV). The pKa values are the pH values at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).

Caption: Workflow for melting point determination via the capillary method.

Solubility Profile

Solubility is a critical parameter in drug development, impacting everything from in vitro assay design to oral bioavailability. As a zwitterionic compound with acidic and basic centers, the aqueous solubility of 5-(Aminomethyl)pyridine-2-carboxylic acid is expected to be highly pH-dependent. It will likely exhibit its lowest solubility at its isoelectric point (pI) and significantly higher solubility in acidic (pH < pKa₁) and basic (pH > pKa₃) media.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Causality: This method determines the equilibrium solubility by allowing an excess of the solid compound to equilibrate with a solvent over an extended period. The resulting saturated solution is then analyzed to quantify the dissolved compound's concentration. This is considered the most accurate method for determining thermodynamic solubility. [4][5] Methodology:

-

Preparation: Add an excess amount of the solid compound (enough so that undissolved solid remains visible) to a series of vials, each containing a specific solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the samples to equilibrate for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution (in µg/mL or µM) by back-calculating from the dilution factor.

Caption: Workflow for thermodynamic solubility via the shake-flask method.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to be highly informative.

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (~7.5-8.5 ppm) corresponding to the protons at the C-3, C-4, and C-6 positions of the pyridine ring, exhibiting characteristic doublet and doublet-of-doublets splitting patterns.

-

Aminomethyl Protons (-CH₂-): A singlet integrating to two protons is expected around 4.0-4.5 ppm.

-

Labile Protons (-COOH, -NH₂): The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), while the amine protons will also be a broad signal. Their chemical shifts are highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum provides a fingerprint of the carbon skeleton.

-

Carbonyl Carbon (-COOH): A signal in the 165-185 ppm range is characteristic of a carboxylic acid. [6] * Aromatic Carbons: Five distinct signals are expected in the 120-160 ppm range for the five sp²-hybridized carbons of the pyridine ring.

-

Aliphatic Carbon (-CH₂-): A signal for the aminomethyl carbon is expected in the 40-50 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

O-H Stretch: A very broad absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band between 1700-1730 cm⁻¹ is indicative of the carbonyl group.

-

N-H Stretch: One or two medium-intensity bands may be visible around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.

-

C-O Stretch: A medium-intensity band is expected in the 1210-1320 cm⁻¹ region.

-

N-H Bend: A bending vibration for the primary amine typically appears around 1600 cm⁻¹.

References

- Esteban-Parra, G. M., et al. (2020). Anti-diabetic and anti-parasitic properties of a family of luminescent zinc coordination compounds. Journal of Inorganic Biochemistry, 212.

- Jensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods.

-

Chemsrc. (2024). 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester. Available at: [Link]

- ResearchGate. (2015). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents.

- ResearchGate. (n.d.).

- Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.

- Chen, I. G., & Li, L. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 112(7), 1571–1579.

- Avdeef, A., & Tsinman, O. (2014). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 19(9), 14596-14613.

- LibreTexts Chemistry. (2022). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- MDPI. (2022).

- ResearchGate. (2025). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.

Sources

- 1. peerj.com [peerj.com]

- 2. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-(AMINOMETHYL)-2-PYRIDINE CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 5-(Aminomethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Scaffold for Advanced Research

5-(Aminomethyl)pyridine-2-carboxylic acid, a bifunctional heterocyclic compound, is emerging as a significant building block in medicinal chemistry and materials science. Its unique structure, incorporating both a primary amine and a carboxylic acid on a pyridine ring, offers a versatile platform for the synthesis of complex molecules with diverse biological activities and material properties. The strategic placement of the aminomethyl group at the 5-position and the carboxylic acid at the 2-position allows for regioselective modifications, making it a valuable intermediate in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, safety protocols, and potential applications, grounded in authoritative sources to support further research and development.

Core Identifiers and Chemical Structure

Accurate identification of chemical compounds is paramount for scientific integrity and reproducibility. The following table summarizes the key identifiers for 5-(Aminomethyl)pyridine-2-carboxylic acid.

| Identifier | Value | Source |

| CAS Number | 53397-80-1 | [1], [2] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Synonyms | 5-(Aminomethyl)picolinic acid | [2] |

| InChI | InChI=1S/C7H8N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3,8H2,(H,10,11) | [3] |

| SMILES | c1cc(ncc1CN)C(=O)O | [3] |

The structural arrangement of 5-(Aminomethyl)pyridine-2-carboxylic acid, with its electron-withdrawing carboxylic acid group and the flexible aminomethyl substituent, dictates its reactivity and potential as a ligand in coordination chemistry.

Physicochemical and Safety Profile

Understanding the physicochemical properties and safety hazards is crucial for the proper handling, storage, and application of this compound.

Physicochemical Properties

While extensive experimental data is not widely published, information from suppliers provides a general overview of its properties.

| Property | Value | Source |

| Appearance | White to light yellow solid | |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C, protect from light | [4] |

| Boiling Point | No data available | [5] |

Safety and Hazard Information

Based on available safety data sheets, 5-(Aminomethyl)pyridine-2-carboxylic acid is classified with the following hazards:

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Research and Development

The unique structural features of 5-(Aminomethyl)pyridine-2-carboxylic acid make it an attractive building block in several areas of chemical and pharmaceutical research. While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, its structural similarity to other pyridine carboxylic acid derivatives suggests its potential utility in the following areas:

-

Medicinal Chemistry: Pyridine carboxylic acid isomers and their derivatives are known to be scaffolds for a wide range of therapeutic agents.[6] They have been instrumental in the development of drugs for conditions such as tuberculosis, cancer, and diabetes.[6] The presence of both an amino and a carboxyl group on the pyridine ring of 5-(aminomethyl)pyridine-2-carboxylic acid allows for its incorporation into peptide and other complex molecular architectures, making it a candidate for the synthesis of novel enzyme inhibitors and receptor modulators.[6]

-

Coordination Chemistry and Materials Science: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group can act as coordination sites for metal ions. This makes 5-(aminomethyl)pyridine-2-carboxylic acid a potential ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Such materials have applications in gas storage, catalysis, and sensing. The related compound, 5-aminopyridine-2-carboxylic acid, has been used to construct coordination polymers with interesting luminescence and magnetic properties, as well as potential anti-cancer activity.[7]

Synthetic Pathways: A Conceptual Approach

Caption: Retrosynthetic analysis of 5-(Aminomethyl)pyridine-2-carboxylic acid.

A plausible forward synthesis could involve the following key steps:

-

Starting Material: A commercially available substituted pyridine, such as 5-bromo-2-methylpyridine.

-

Introduction of the Carboxylic Acid Precursor: Oxidation of the methyl group at the 2-position to a carboxylic acid.

-

Introduction of the Aminomethyl Precursor: Cyanation of the bromo group at the 5-position to introduce a nitrile group.

-

Final Transformations: Reduction of the nitrile group to a primary amine and, if necessary, hydrolysis of an ester protecting group for the carboxylic acid.

It is important to note that the specific reagents and reaction conditions would need to be optimized to achieve a viable and efficient synthesis.

Conclusion and Future Outlook

5-(Aminomethyl)pyridine-2-carboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. Its bifunctional nature provides a versatile handle for the construction of novel molecular architectures. While the current body of literature on this specific compound is limited, the well-established utility of related pyridine carboxylic acid derivatives strongly suggests a bright future for its application in advanced research. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

Chemcd. 2-pyridinecarboxylic acid,5-(aminomethyl)-,53397-80-1. [Link]

-

Healy, P. C., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PLoS One, 10(5), e0125396. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic acid. [Link]

-

Cano-García, M., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. [Link]

-

Pérez-Sánchez, M., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(16), 5868-5879. [Link]

-

PrepChem. Synthesis of picolinic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68760098, [5-(Aminomethyl)-2-pyridinyl]-carboxycarbamic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70235573, 5-(5-Amino-2-pyridinyl)pyridine-2-carboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20095419, 5-Methyl-picolinate. [Link]

-

Kumar, R., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36511-36517. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13891339, 6-(7-Amino-5,8-dioxo-5,8-dihydroquinolin-2-yl)picolinic acid. [Link]

-

Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-23. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66963191, 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44379415, 5-(2-Carboxy-vinyl)-pyridine-2-carboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6920223, Picolinate. [Link]

-

Amerigo Scientific. 5-Aminopyridine-2-carboxylic acid (96%). [Link]

-

Smaill, J. B., et al. (1998). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 41(8), 1381-1397. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-PYRIDINECARBOXYLIC ACID,5-(AMINOMETHYL)- ,53397-80-1 _Chemical Cloud Database [chemcd.com]

- 4. 2-Pyridinecarboxylicacid,5-(aminomethyl)-(9CI) | 53397-80-1 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 5-(Aminomethyl)pyridine-2-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility of 5-(Aminomethyl)pyridine-2-carboxylic Acid

Foreword: Understanding the "Why" Behind Solubility

In the realm of chemical and pharmaceutical sciences, the journey of a molecule from a laboratory curiosity to a functional product is fundamentally governed by its physical properties. Among these, solubility stands as a critical gatekeeper. For a compound like 5-(Aminomethyl)pyridine-2-carboxylic acid, a bifunctional heterocyclic building block, understanding its behavior in various solvents is not merely an academic exercise. It is the cornerstone of efficient process development, enabling rational choices in reaction engineering, purification, formulation, and ultimately, bioavailability. This guide moves beyond simple data provision; it aims to illuminate the causality behind solubility phenomena and equip the practicing scientist with the principles and protocols to confidently assess and interpret the solubility of this and similar molecules.

Physicochemical Profile of 5-(Aminomethyl)pyridine-2-carboxylic Acid

To predict and understand the solubility of 5-(Aminomethyl)pyridine-2-carboxylic acid, we must first dissect its molecular structure.

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol

-

Structure: The molecule incorporates a pyridine ring, a carboxylic acid at the 2-position, and an aminomethyl group at the 5-position.

The presence of both a carboxylic acid (an acidic group) and a basic aminomethyl group, in addition to the basic pyridine ring nitrogen, makes this molecule zwitterionic. At its isoelectric point, the carboxylic acid will be deprotonated (COO⁻) and one of the nitrogen atoms will be protonated (NH₃⁺), resulting in a neutral molecule with localized charges. This zwitterionic character is the single most important predictor of its solubility behavior. It suggests strong crystal lattice energy that must be overcome by a solvent and a preference for highly polar, hydrogen-bonding solvents.

Theoretical Solubility Framework

The principle of "like dissolves like" provides a foundational framework. Given the zwitterionic and polar nature of 5-(Aminomethyl)pyridine-2-carboxylic acid, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents can effectively solvate both the carboxylate and ammonium ions through hydrogen bonding and dipole-dipole interactions, overcoming the molecule's crystal lattice energy. Solubility in water will be highly pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely. While these solvents have strong dipoles and can accept hydrogen bonds, they cannot donate them as effectively as protic solvents. DMSO is an excellent solvent for a wide array of organic materials and can dissolve many inorganic salts, making it a good candidate[1].

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low solubility is predicted. These solvents lack the polarity and hydrogen-bonding capability to interact favorably with the charged portions of the zwitterionic molecule.

Experimental Solubility Data Overview

Specific, quantitative solubility data for 5-(Aminomethyl)pyridine-2-carboxylic acid is not widely published in readily available literature. However, by examining data for structurally related compounds, we can establish a qualitative and predictive understanding.

| Solvent Class | Solvent | Predicted Solubility | Rationale / Data from Related Compounds |

| Polar Protic | Water | pH-dependent, likely slightly soluble to soluble | Picolinic acid is slightly soluble in water[2]. The presence of the additional polar aminomethyl group should enhance aqueous solubility. The zwitterionic nature can complicate isolation from aqueous solutions[3]. |

| Methanol (MeOH) | Soluble | 5-Aminopyridine-2-carboxylic acid is soluble in Methanol[4]. 5-(Trifluoromethyl)pyridine-2-carboxylic acid is slightly soluble in Methanol[5]. | |

| Ethanol (EtOH) | Soluble | 5-Aminopyridine-2-carboxylic acid is soluble in Ethanol[4]. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | 5-(Trifluoromethyl)pyridine-2-carboxylic acid is slightly soluble in DMSO[5]. Many complex organic molecules exhibit good solubility in DMSO[1]. |

| Acetone | Slightly Soluble | 5-Aminopyridine-2-carboxylic acid is soluble in Acetone[4]. | |

| Acetonitrile (ACN) | Sparingly Soluble | Generally a weaker solvent for highly polar, zwitterionic compounds compared to DMSO or water. | |

| Nonpolar | Toluene | Insoluble | Lacks the necessary polarity to solvate the molecule. |

| Hexane | Insoluble | Lacks the necessary polarity to solvate the molecule. | |

| Diethyl Ether | Insoluble | While possessing a dipole, it is a very weak hydrogen bond acceptor and cannot overcome the crystal lattice energy. |

Experimental Protocols for Solubility Determination

Accurate solubility data is generated through rigorous experimental work. Below are two detailed protocols: the "gold standard" equilibrium method and a high-throughput screening method for early-stage discovery.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the benchmark for determining thermodynamic solubility, ensuring that a true equilibrium between the dissolved and undissolved solid is achieved.[6]

Causality: The core principle is to create a saturated solution in the presence of excess solid. By allowing sufficient time for equilibration with controlled agitation and temperature, the measured concentration of the supernatant represents the true thermodynamic solubility under those conditions.[7][8]

Workflow Diagram: Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a pre-weighed excess of 5-(Aminomethyl)pyridine-2-carboxylic acid (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours.[9] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended.

-

Scientist's Insight: The goal of agitation is to maximize the surface area for dissolution, not to violently stir the mixture, which could lead to particle attrition. A consistent, gentle sloshing is ideal.

-

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the bulk of the solid settle. To separate the saturated liquid phase from the excess solid, centrifugation is the preferred method as it minimizes potential compound loss due to filter adsorption.[6][10] Centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes.

-

Sampling: Immediately after centrifugation, carefully pipette a known volume of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

-

Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method. Analyze the concentration using a validated method such as HPLC-UV or LC-MS.

-

Validation: After the experiment, it is good practice to analyze the remaining solid using a technique like XRPD or DSC to confirm that no polymorphic or solvate transformation occurred during the equilibration period.

Protocol 2: High-Throughput Kinetic Solubility Screening

In early drug discovery, speed and material conservation are paramount. HTS methods provide rapid, albeit often kinetic, solubility estimates. This protocol is based on laser nephelometry, which measures light scattering from precipitated particles.[11][12]

Causality: This method relies on precipitation. A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. If the resulting concentration exceeds the aqueous solubility, the compound precipitates, and the resulting turbidity is measured by a nephelometer. It measures "kinetic" solubility because the precipitation process may not have reached thermodynamic equilibrium.[13]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-(Aminomethyl)pyridine-2-carboxylic acid in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microtiter plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Using a liquid handling robot or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize co-solvent effects.

-

Incubation: Mix the plate briefly and allow it to incubate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Read the plate on a laser nephelometer. The instrument measures the intensity of light scattered by any precipitate formed.

-

Data Analysis: The nephelometry signal is compared to positive (known insoluble compound) and negative (buffer + DMSO only) controls. A solubility threshold is defined, and compounds are binned as "soluble" or "insoluble" at the tested concentration. By using a serial dilution of the stock solution, a semi-quantitative solubility value can be estimated.

Data Interpretation and Strategic Application

The solubility value is not just a number; it's a guide for decision-making.

Decision-Making Workflow Post-Solubility Assessment

Caption: Strategic decisions based on initial solubility findings.

-

High Solubility: If the compound is sufficiently soluble for the intended application (e.g., >1 mg/mL for in vitro assays), development can proceed. For purification, crystallization from a suitable solvent system is a viable option.

-

Low Solubility: This is a common challenge in drug development.[14] If solubility is poor, several strategies can be employed:

-

pH Adjustment: Given the zwitterionic nature, solubility will be at its minimum at the isoelectric point and will increase significantly at high and low pH. Creating a pH-solubility profile is essential.[15]

-

Co-solvents: For liquid formulations or reactions, adding a miscible organic solvent (a co-solvent) can dramatically increase solubility.[8]

-

Salt Formation: Converting the carboxylic acid or the amine to a salt can drastically improve aqueous solubility and dissolution rate by disrupting the crystal lattice.

-

Conclusion

5-(Aminomethyl)pyridine-2-carboxylic acid presents a classic solubility profile for a zwitterionic molecule: a strong preference for polar, protic solvents and poor solubility in nonpolar media. While specific quantitative data may be sparse, this guide provides the theoretical foundation and practical, validated protocols to generate this critical data. By applying the equilibrium shake-flask method for thermodynamic accuracy or high-throughput screens for rapid discovery-phase assessment, researchers can confidently characterize this molecule. Ultimately, a thorough understanding of solubility is an indispensable tool, enabling the efficient and rational progression of this versatile chemical building block from the bench to its final application.

References

- Gollapalli, A., Ganti, S., & Lu, F. (2020). Development of a high-throughput solubility screening assay for use in antibody discovery. Journal of immunological methods, 486, 112871.

- Zhang, Y., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787.

- Biopharma Asia. (2017).

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.

- ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically?

- Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Larsson, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

- Szolláth, R., et al. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Article.

- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of APIs for biowaiver. Working document QAS/17.699/Rev.2.

- Slideshare. (n.d.). Solubility experimental methods.

- World Health Organization. (n.d.). Annex 4: Procedure to develop a protocol to conduct equilibrium solubility experiments for the purpose of bcs-based classification of apis for biowaiver. WHO Technical Report Series.

- Chemicalbook. (n.d.). 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride. Product Page.

- Chemicalbook. (n.d.). 5-Aminopyridine-2-carboxylic Acid. Product Page.

- Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxylic acid. Product Page.

- Amerigo Scientific. (n.d.). 5-Aminopyridine-2-carboxylic acid (96%). Product Page.

- Benchchem. (n.d.). Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Technical Support Center.

- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid. Product Page.

- ResearchGate. (n.d.). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents.

- Pipzine Chemicals. (n.d.). 2-Amino-5-Pyridinecarboxylic Acid. Product Page.

- Wikipedia. (n.d.). Picolinic acid. Wikipedia.

- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Lab.

- Goncalves, E., & Minas da Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- Chemicalbook. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid. Product Page.

- Fernández-Moreira, V., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of inorganic biochemistry, 207, 111051.

- Strem. (n.d.). 5-(dimethylamino)pyridine-2-carboxylic acid. Product Page.

- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Aminopyridine-2-carboxylic Acid CAS#: 24242-20-4 [m.chemicalbook.com]

- 5. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. scispace.com [scispace.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. waters.com [waters.com]

- 13. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biopharma-asia.com [biopharma-asia.com]

- 15. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to the Biological Activities of 5-(Aminomethyl)pyridine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(aminomethyl)pyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As derivatives of picolinic acid, these compounds possess inherent metal-chelating properties conferred by the pyridine nitrogen and the carboxylic acid group, which often underpins their mechanism of action.[1] This guide synthesizes current research to provide an in-depth analysis of the diverse therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. We will explore the structure-activity relationships (SAR), detail validated experimental protocols for activity assessment, and present a forward-looking perspective on their application in drug discovery.

Introduction: The Chemical and Biological Significance of the Scaffold

Pyridine carboxylic acid derivatives are foundational in drug development, with numerous approved drugs used to treat a wide array of conditions, including infections, inflammation, and cancer.[1] The versatility of this scaffold stems from several key structural features:

-

Aromaticity and Polarity : The electron-deficient pyridine ring is capable of engaging in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[1]

-

Metal Chelation : The carboxylic acid group, in concert with the pyridine nitrogen, can coordinate with metal ions, a crucial property for inhibiting metalloenzymes.[1]

-

Structural Modularity : The pyridine ring allows for straightforward substitution at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[1]

The 5-(aminomethyl)pyridine-2-carboxylic acid core specifically introduces an additional functional handle—the aminomethyl group—which provides a vector for further chemical modification and can serve as a key interaction point with target proteins. This guide will dissect the major biological activities reported for this promising class of compounds.

Key Biological Activities and Mechanisms

Anticancer Activity

Derivatives of the pyridine scaffold have shown significant potential as antineoplastic agents.[2][3] Research has focused on their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Ribonucleotide Reductase Inhibition

A prominent mechanism is the inhibition of ribonucleotide reductase (RR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. Certain thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have been identified as potent RR inhibitors. For instance, 5-(alkylamino)pyridine-2-carboxaldehyde thiosemicarbazones have demonstrated significant RR inhibitory activity and prolonged the survival of mice with L1210 leukemia.[4] This activity is often linked to the molecule's ability to chelate iron, a critical cofactor for the R2 subunit of the enzyme, thereby inactivating it and halting the cell cycle.

Other Anticancer Mechanisms

Beyond RR inhibition, other pyridine-based derivatives have been explored for their ability to target different oncogenic pathways:

-

Topoisomerase II Inhibition : Some benzimidazole-5-carboxylic acid derivatives, which share structural motifs, act as potent topoisomerase II inhibitors, inducing DNA damage and apoptosis in cancer cells.[5]

-

Kinase Inhibition : The pyridine scaffold is integral to many kinase inhibitors. For example, derivatives have been developed as potent inhibitors of Janus kinase 2 (JAK2) and Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[6][7]

Quantitative Data Summary

The following table summarizes the anticancer activity of representative pyridine derivatives.

| Compound Class | Target | Model | Activity Metric (IC₅₀) | Reference |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Enzyme Assay | 1.0 µM | [4] |

| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Enzyme Assay | 1.3 µM | [4] |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (A8) | JAK2 Kinase | Enzyme Assay | 5 nM | [6] |

| Pyrazolylaminoquinazoline derivative (Compound 29) | Pan-FGFR Kinase | Enzyme Assay | Low nanomolar | [7] |

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority, and pyridine derivatives have emerged as a promising area of investigation.[3][8]

Spectrum of Activity

Studies have shown that certain derivatives exhibit activity primarily against Gram-positive bacteria, including strains of Staphylococcus, Bacillus, and Micrococcus.[9] For example, a series of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids were active against these Gram-positive bacteria but were inactive against Gram-negative bacteria and yeast.[9] This selectivity suggests a mechanism of action that may involve targets specific to Gram-positive cell wall architecture or metabolism. Some 5-oxopyrrolidine derivatives have also demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[10]

Structure-Activity Relationship (SAR)

For the rhodanine-containing derivatives, a key structural feature correlated with higher biological activity was the presence of an N···S electrostatic interaction between the pyridine nitrogen and a sulfur atom in the rhodanine ring.[9] This highlights the importance of specific intramolecular conformations for effective target engagement.

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a versatile platform for designing enzyme inhibitors targeting various diseases.[1]

Dipeptidyl Peptidase IV (DPP-4) Inhibition

DPP-4 is a key therapeutic target for type 2 diabetes as it deactivates incretin hormones like GLP-1.[11] A series of novel 5-aminomethyl-pyridines were designed as DPP-4 inhibitors. Optimization led to compounds with nanomolar inhibitory activity and high selectivity over the related peptidase DPP-8.[11] The compound 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, for example, showed an IC₅₀ of 10 nM for DPP-4 with excellent selectivity.[11]

Other Enzyme Targets

-

Lipoxygenase (LOX) : Isoxazole derivatives, which can be considered bioisosteres of the pyridine ring, have been shown to strongly inhibit soybean lipoxygenase, an enzyme involved in inflammatory pathways.[12]

-

COX-2 and iNOS : Certain morpholinopyrimidine derivatives have been found to inhibit the expression of cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory response.[13]

Experimental Design & Protocols

Synthesizing technical accuracy with field-proven insights is paramount. The following section details a standard protocol for assessing the anticancer activity of a novel 5-(aminomethyl)pyridine-2-carboxylic acid derivative, explaining the causality behind the experimental choices.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a human cancer cell line (e.g., L1210 leukemia).

Causality : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Culture L1210 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells during the logarithmic growth phase. Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (viability should be >95%).

-

Seed 5,000 cells per well in a 96-well microtiter plate in a volume of 100 µL and incubate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment (Self-Validating System):

-

Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute this stock in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Controls are critical for trustworthiness:

-

Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used for dilutions (e.g., 0.1%) to account for any solvent-induced toxicity.

-

Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

-

Untreated Control: Wells containing cells in media only, representing 100% viability.

-

-

Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations or controls. Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualization of Key Processes

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel pyridine derivatives.

Caption: High-level workflow from chemical synthesis to lead optimization.

Future Perspectives and Conclusion

The 5-(aminomethyl)pyridine-2-carboxylic acid scaffold continues to be a highly attractive starting point for the development of new therapeutic agents. Its proven success across anticancer, antimicrobial, and enzyme inhibitory applications underscores its versatility. Future research should focus on:

-

Improving Selectivity: Fine-tuning substitutions to enhance selectivity for specific enzyme isoforms or microbial species to minimize off-target effects.

-

Exploring New Targets: Leveraging the scaffold's unique chemical properties to design inhibitors for novel biological targets.

-

Advanced Drug Delivery: Developing prodrug strategies or formulation technologies to improve the pharmacokinetic profiles of potent derivatives.

References

-

Sartorelli, A.C., Agrawal, K.C., & Moore, E.C. (1977). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. Available at: [Link]

-

Szymańska, E., et al. (2018). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules. Available at: [Link]

-

Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

-

Wang, X., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Reddy, T.S., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. Available at: [Link]

-

Zhang, J., et al. (2016). Design, synthesis and biological evaluation of pyrazolylaminoquinazoline derivatives as highly potent pan-fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Yanni, A.S. & Mohharam, A.M. (1987). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. Journal of the Indian Chemical Society. Available at: [Link]

-

Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Biftu, T., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Sartorelli, A.C., Agrawal, K.C., & Moore, E.C. (1975). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

-

Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

-

Averina, E.B., et al. (2016). Synthesis and Biological Evaluation of Novel 5-hydroxylaminoisoxazole Derivatives as Lipoxygenase Inhibitors and Metabolism Enhancing Agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Patel, N.B. & Patel, J.C. (2011). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Journal of Saudi Chemical Society. Available at: [Link]

-

Ghorab, M.M., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrazolylaminoquinazoline derivatives as highly potent pan-fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 5-hydroxylaminoisoxazole derivatives as lipoxygenase inhibitors and metabolism enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Aminopyridine Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The aminopyridine carboxylic acid motif, a privileged scaffold in medicinal chemistry, has consistently demonstrated its versatility and significance in the development of novel therapeutics. This guide provides a comprehensive technical overview of the multifaceted applications of aminopyridine carboxylic acids, from their fundamental role as versatile building blocks to their incorporation into clinically successful drugs. We will delve into the synthetic strategies for accessing these key intermediates, explore their diverse biological targets with a focus on kinase and enzyme inhibition, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of next-generation pharmaceuticals.

Introduction: The Strategic Value of the Aminopyridine Carboxylic Acid Core

The pyridine ring, an electron-deficient aromatic heterocycle, is a cornerstone of numerous biologically active compounds. The strategic placement of both an amino and a carboxylic acid group on this scaffold creates a unique trifecta of chemical properties: a basic nitrogen atom, an acidic carboxylic acid, and an aromatic system capable of a range of non-covalent interactions. This combination of functionalities allows aminopyridine carboxylic acids to serve as versatile pharmacophores and key synthetic intermediates in drug discovery programs.[]

Their utility spans a wide spectrum of therapeutic areas, most notably in the development of agents for neurological disorders, oncology, and inflammatory diseases.[2][3] The amino group provides a handle for further functionalization and can act as a hydrogen bond donor, while the carboxylic acid can engage in crucial ionic interactions or serve as a bioisostere for other functional groups.[][4] This inherent versatility has made aminopyridine carboxylic acids a subject of intense investigation, leading to the discovery of potent and selective modulators of various biological targets.

Synthetic Strategies: Accessing the Aminopyridine Carboxylic Acid Scaffold

The efficient and regioselective synthesis of aminopyridine carboxylic acids is paramount to their successful application in medicinal chemistry. A variety of synthetic methodologies have been developed, ranging from classical approaches to more modern, catalytic transformations.

Classical Synthetic Routes

One of the most established methods for the synthesis of 2-aminopyridine derivatives is the Chichibabin amination, which involves the reaction of pyridine with sodium amide.[3] Subsequent carboxylation can then be achieved through various methods. For instance, the electrochemical reduction of a nitro group to an amine, followed by reductive carboxylation, provides a viable route to aminonicotinic acids.[5]

Modern Synthetic Methodologies

More contemporary approaches often employ transition-metal-catalyzed cross-coupling reactions to construct the aminopyridine carboxylic acid scaffold with greater control and efficiency. For example, palladium-catalyzed carbonylation reactions of halo-aminopyridines can be a powerful tool for the introduction of the carboxylic acid moiety.

Representative Experimental Protocol: Synthesis of 2-Amino-5-chloropyridine

A key intermediate for the synthesis of various aminopyridine carboxylic acid derivatives is 2-amino-5-chloropyridine. A common laboratory-scale synthesis involves the chlorination of 2-aminopyridine in a strongly acidic medium.[6]

Step-by-Step Methodology:

-

Reaction Setup: 2-aminopyridine is dissolved in concentrated hydrochloric acid.

-

Chlorination: An oxidizing agent, such as hydrogen peroxide, is added portion-wise to the solution while maintaining a controlled temperature.

-

Workup: The reaction mixture is neutralized with a base, leading to the precipitation of the product.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.

This method takes advantage of the protonation of the pyridine ring to direct the chlorination to the 5-position, yielding the desired product in good yields.[6]

Aminopyridine Carboxylic Acids in Approved and Investigational Drugs